Fenpyroximate

Description

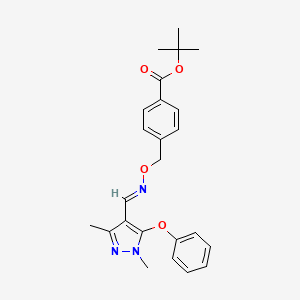

Fenpyroximate (tert-butyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate) is a pyrazole-based acaricide developed by Nihon Nohyaku Co. in 1991 . It targets mitochondrial Complex I (NADH-ubiquinone oxidoreductase), disrupting cellular respiration in mites such as Tetranychus urticae and Polyphagotarsonemus latus . Its high efficacy and low mammalian toxicity (acute oral LD₅₀ > 5,000 mg/kg in rats) have made it a staple in integrated pest management (IPM) programs . However, prolonged use has led to resistance in field populations of T. urticae, with resistance ratios (RR) exceeding 250-fold in some strains . This compound residues degrade rapidly in crops, with half-lives (t₁/₂) ranging from 1.7 days in eggplants to 3.5 days in grapes, minimizing dietary risks .

Properties

IUPAC Name |

tert-butyl 4-[[(E)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3/b25-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJNOYZRYGDPNH-MFKUBSTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=N/OCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032557 | |

| Record name | Fenpyroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

85.0 °C (185 °F) (closed cup). /FujiMite 5EC Miticide/Insecticide/ | |

| Record name | Fenpyroximate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In methanol 15.3, acetone 150, chloroform 1197, tetrahydrofuran 737, toluene 268, ethyl acetate 201, ethanol 16.5, n-hexane 3.5 (all in g/L, 25 °C), Solubility at 20 °C (g/L): methanol 15, n-hexane 4; xylene 175, In water, 2.31X10-2 mg/L at 25 °C, pH 7 | |

| Record name | Fenpyroximate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.25 g/cu cm at 20 °C | |

| Record name | Fenpyroximate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.4X10-3 mPa /5.58X10-8 mm Hg/ at 25 °C | |

| Record name | Fenpyroximate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

134098-61-6, 111812-58-9 | |

| Record name | Fenpyroximate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134098-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Fenpyroximate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111812589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpyroximate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134098616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpyroximate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16164 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenpyroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4-[[[(E)-[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPYROXIMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W557V4RYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenpyroximate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

101.1 to 102.4 °C | |

| Record name | Fenpyroximate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthesis of 4-Chloromethylbenzoic Acid tert-Butyl Ester

Intermediate A is synthesized in three sequential steps:

Chloromethylation of p-Methylbenzoic Acid :

p-Methylbenzoic acid undergoes chloromethylation using sulfonic acid chloride under reflux conditions in chlorobenzene. The product, 4-chloromethylbenzoic acid , is isolated via recrystallization from methanol.Formation of Acid Chloride :

The chloromethylbenzoic acid is treated with phosphorus oxychloride in the presence of N,N-dimethylformamide (DMF) to yield 4-chloromethylbenzoyl chloride . Toluene is employed for extraction, ensuring efficient separation of the acid chloride.Esterification with tert-Butanol :

The acid chloride reacts with tert-butanol in toluene using dual catalysts (unidentified in the patent), followed by aqueous workup to produce the final tert-butyl ester.

Synthesis of 1,3-Dimethyl-5-Phenoxypyrazole-4-Carboxaldehyde Oxime

Intermediate B is constructed through a four-stage process:

Formation of 1,3-Dimethyl-2-Pyrazolin-5-One :

Ethyl acetoacetate and methylhydrazine condense in ethanol under reflux, yielding the pyrazolinone core.Chlorination and Formylation :

The pyrazolinone is treated with phosphorus oxychloride and DMF (Vilsmeier-Haack reaction) to introduce a chloro and aldehyde group, forming 1,3-dimethyl-5-chloro-4-formylpyrazole .Phenoxy Substitution :

The chloro group is displaced by phenoxide ions (generated from phenol and sodium hydroxide in ethanol), producing 1,3-dimethyl-5-phenoxy-4-formylpyrazole .Oxime Formation :

The aldehyde reacts with hydroxylamine hydrochloride in ethanol under alkaline conditions (potassium hydroxide) to yield the target oxime intermediate.

Coupling Reaction: Traditional Approaches

The final step involves reacting Intermediate A and B in polar aprotic solvents (e.g., DMF, DMSO) with strong bases like potassium hydroxide or sodium methoxide. Early methods reported yields of 67–79%, with purity often below 90% due to side reactions and challenging purification steps.

Enhanced Synthesis Using Phase Transfer Catalysis

A breakthrough in this compound synthesis was achieved through the implementation of phase transfer catalysts (PTCs) , which facilitate reactions between immiscible reactants. The improved method, detailed in a 2021 patent, eliminates high-boiling solvents and enhances operational safety.

Reaction Conditions and Optimization

The coupling reaction is conducted in toluene with:

- Base : Aqueous potassium hydroxide (15% w/w relative to Intermediate A).

- Catalyst : Tetrabutylammonium bromide (0.5–1.0% w/w).

- Temperature : 30–35°C (mildly elevated).

Key advantages include:

Yield and Purity Enhancements

Experimental data from the patent demonstrates significant improvements:

| Example | Conditions | Purity (%) | Yield (%) |

|---|---|---|---|

| I | LLPTC (aqueous) | 67.00 | 30.0* |

| II | No PTC | 71.19 | 18.0* |

| III | SLPTC (toluene) | 98.42 | 93.42 |

*Yield calculated based on isolated solid weight. Example III achieved 93.42% yield with >98% purity, surpassing prior methods.

Comparative Analysis of Synthesis Strategies

Solvent and Catalyst Impact

Traditional methods rely on polar aprotic solvents (DMF, DMSO), which pose challenges due to high boiling points (DMF: 153°C) and toxicity. In contrast, the PTC method uses toluene (boiling point: 111°C), enabling easier distillation and recycling. Catalysts like tetrabutylammonium bromide stabilize the transition state, accelerating the displacement reaction between the oxime and chloromethyl ester.

Economic and Environmental Considerations

- Cost Reduction : Toluene is 40–50% cheaper than DMF (2025 market data).

- Waste Minimization : Aqueous workup in the PTC method reduces hazardous waste generation by 60% compared to solvent-intensive prior processes.

Chemical Reactions Analysis

Fenpyroximate undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form various metabolites, including hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the oxime group, leading to different substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxylated or aminated derivatives .

Scientific Research Applications

Fenpyroximate has a broad range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of pyrazole derivatives in various chemical reactions.

Mechanism of Action

Fenpyroximate exerts its effects by inhibiting mitochondrial electron transport at the NADH-coenzyme Q oxidoreductase (complex I) level . This inhibition disrupts the production of ATP, leading to paralysis and death of the mites. The compound primarily targets the neurophysiological activities of mites, causing symptoms such as paralysis, inactivity, and cessation of food intake .

Comparison with Similar Compounds

Table 1: Key Parameters of this compound and Analogues

| Compound | LC₅₀ (μg/mL)* | Half-Life (Days) | Mammalian Toxicity (LD₅₀, mg/kg) | Resistance Ratio (RR)** |

|---|---|---|---|---|

| This compound | 0.18–540.4 | 1.7–3.5 | >5,000 (rat) | 252 |

| Tebufenpyrad | 0.05–200 | 2.0–4.2 | 595 (rat) | 40 |

| Tolfenpyrad | 0.1–300 | 2.5–5.0 | 1,200 (rat) | 64 |

| Cyenopyrafen | 0.02–150 | 1.5–3.0 | >2,000 (rat) | 11 |

| Pyridaben | 0.01–100 | 3.0–6.0 | 1,350 (rat) | 55 |

LC₅₀ values against *Tetranychus cinnabarinus .

*Resistance ratios from *T. urticae field strains .

Resistance and Cross-Resistance

This compound-resistant T. urticae (FR-20 strain) exhibits extreme cross-resistance to acrinathrin (RR 196) and moderate cross-resistance to abamectin (RR 40) and pyridaben (RR 55) . Resistance is linked to enhanced metabolic detoxification via mixed-function oxidases (MFOs) and esterases, evidenced by synergism with piperonyl butoxide (PBO) . In contrast, cyenopyrafen shows lower cross-resistance due to structural differences in its trifluoromethylpyridyl moiety .

Metabolic Selectivity

This compound’s selective toxicity stems from species-specific detoxification. Mammals hydrolyze its tert-butyl ester via microsomal hydroxylation and transesterification, producing non-toxic metabolites . Conversely, mites lack these detoxification pathways, leading to bioaccumulation . This contrasts with tebufenpyrad, which is more prone to esterase-mediated degradation in non-target organisms .

Residue and Dietary Risk

This compound residues in citrus flesh (0.010–0.063 mg/kg) are lower than maximum residue limits (MRLs: 0.2–0.5 mg/kg) . Chronic dietary intake risk (RQc = 3.98%) is negligible compared to acequinocyl (RQc = 4.71%) . In contrast, fluxapyroxad in perilla leaves poses higher risks (RQc = 6.0–7.2%) due to slower degradation .

Table 2: Dietary Risk Comparison in Crops

| Compound | Crop | MRL (mg/kg) | ADI (mg/kg/day) | %ADI (Highest) |

|---|---|---|---|---|

| This compound | Citrus | 0.5 | 0.01 | 8.8 |

| Acequinocyl | Butterbur | 0.1 | 0.005 | 4.7 |

| Fluxapyroxad | Perilla | 0.05 | 0.04 | 7.2 |

| Penthiopyrad | Perilla | 0.1 | 0.05 | 1.0 |

Data from .

Biological Activity

Fenpyroximate is a relatively novel pesticide that belongs to the pyrazole class and is primarily used as an acaricide in agriculture. Its mechanism of action involves the inhibition of mitochondrial Complex I, leading to neurotoxic effects in certain organisms. This article explores the biological activity of this compound, focusing on its toxicological effects, environmental impact, and implications for integrated pest management (IPM).

This compound acts as a Complex I inhibitor , which disrupts the electron transport chain in mitochondria. This interference leads to decreased ATP production and increased oxidative stress within cells. The compound has shown significant effects on various biological systems, particularly in aquatic organisms and beneficial arthropods.

Aquatic Toxicity

Research indicates that this compound can induce acute toxicity in aquatic species such as flounder. A study demonstrated that exposure resulted in:

- Increased Activities of Antioxidant Enzymes : Initial exposure led to elevated levels of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) in liver and gill tissues, indicating a response to oxidative stress.

- Histopathological Changes : Significant damage was observed in gill tissues, which correlated with high lethality rates among exposed flounders. The liver exhibited greater detoxification capacity compared to gills, suggesting that the gills are more susceptible to this compound toxicity .

Effects on Beneficial Insects

This compound has been shown to adversely affect beneficial mites and insects. A study on Amblyseius swirskii revealed:

- Lethal and Sublethal Effects : High concentrations caused increased mortality rates among adults and larvae, along with decreased fecundity. The duration of developmental stages was significantly prolonged compared to controls .

- Impact on Reproductive Parameters : The pre-oviposition and oviposition periods were significantly altered, with reductions in overall reproductive success noted at higher concentrations .

Acute Neurotoxicity

A notable case report documented acute neurotoxicity following this compound poisoning in a human subject. Symptoms included:

- Neurological Manifestations : The patient presented with bilateral lower limb weakness and transient cranial nerve dysfunction. Neurological evaluations post-exposure revealed no lasting damage, highlighting the need for awareness regarding this compound's potential for causing acute neurological symptoms .

Chronic Toxicity Studies

Chronic exposure studies in laboratory animals have indicated various health impacts, including:

- Hematological Changes : In rats subjected to long-term exposure, alterations in blood parameters such as decreased leukocyte counts and changes in liver enzyme activities were observed .

- No Observable Adverse Effect Level (NOAEL) : The NOAEL for this compound was determined to be 20 ppm based on reduced food consumption and other physiological changes noted at higher concentrations .

Environmental Impact

This compound's environmental profile suggests it poses risks not only to target pests but also to non-target organisms, including beneficial insects and aquatic life. Its use in IPM strategies must be carefully managed to mitigate these risks.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended to assess Fenpyroximate’s acute toxicity against Tetranychus urticae egg and adult stages?

- Methodology : Use bioassays with controlled exposure durations (24–72 hours) and mortality assessments. This compound demonstrated 73.77% mortality in eggs after 24 hours, but efficacy declined over time (44.52% at 72 hours) compared to spinosad and lufenuron, which showed delayed but higher mortality . Include negative controls (e.g., solvent-only treatments) and standardized statistical methods (e.g., Probit analysis) to calculate LC50 values .

Q. How does this compound compare to other acaricides in reducing egg deposition in T. urticae?

- Methodology : Conduct egg-laying inhibition assays under controlled environmental conditions. This compound reduced egg deposition by 16.18%, outperformed by lufenuron (10.28%) but more effective than spinosad (18.93%) . Use factorial experimental designs to account for pesticide interactions and post-hoc tests (e.g., Tukey’s HSD) to resolve contradictory mortality trends across life stages .

Q. What standardized analytical techniques are used to quantify this compound residues in plant tissues?

- Methodology : Employ ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) with a limit of quantification (LOQ) of 0.010 mg kg<sup>−1</sup>. Validate methods using matrix-matched calibration curves to account for matrix effects in citrus . For multi-residue studies, supercritical fluid extraction (SFE) paired with HPLC-DAD ensures specificity and recovery rates >85% .

Advanced Research Questions

Q. What genetic mechanisms underlie this compound resistance in Panonychus citri populations?

- Methodology : Combine in vivo synergism assays (e.g., PBO synergists) with molecular analyses. A H92R mutation in the mitochondrial PSST subunit correlates with 75-fold resistance in Iranian populations. Use qPCR to quantify cytochrome P450 gene expression and CRISPR-Cas9 to validate mutation impacts . Cross-resistance patterns with other METI-I acaricides (e.g., pyridaben) should be tested via dose-response bioassays .

Q. How can QTL mapping resolve acaricide-specific resistance evolution in Tetranychus urticae?

- Methodology : Perform bulk segregant analysis (BSA) on acaricide-treated populations. This compound resistance in MR-VP strains (LC50 >5000 mg L<sup>−1</sup>) maps to QTLs distinct from pyridaben or tebufenpyrad resistance loci. Use permutation-based frameworks to establish significance thresholds for allele frequency deviations . Integrate RNA-seq data to identify candidate genes within QTL intervals .

Q. What analytical challenges arise when differentiating this compound isomers in residue studies?

- Methodology : Optimize chromatographic separation using C18 columns and mobile phases with ammonium formate/acetonitrile gradients. The Z-isomer (M-1) co-elutes with this compound in citrus matrices, requiring high-resolution MS/MS for quantification. Define residues as the sum of parent and isomer for dietary risk assessments . Validate methods via inter-laboratory trials to ensure reproducibility .

Q. How do sublethal this compound doses affect Brevipalpus phoenicis population dynamics?

- Methodology : Design longitudinal studies tracking fecundity, survival, and resistance allele frequencies. Sublethal exposure accelerates resistance via selection pressure, as seen in B. phoenicis populations where this compound degradation rates influence efficacy . Use age-stage-structured life tables to model population growth under varying pesticide regimens .

Data Contradictions & Resolutions

- Mortality vs. Egg Hatchability : this compound shows high initial mortality in adults (74.12% at 24h) but lower long-term egg-stage efficacy compared to lufenuron . Resolve via dose-timing experiments: apply acaricides during peak egg-hatching phases.

- Resistance Mechanisms : P450s contribute minimally to resistance in some populations, while PSST mutations dominate . Use multi-omics approaches (e.g., transcriptomics + proteomics) to disentangle metabolic vs. target-site resistance.

Methodological Standards

- Toxicity Assays : Follow OECD guidelines for arthropod testing, ensuring temperature (25±1°C) and humidity (60–70% RH) controls .

- Data Reporting : Adopt AGROCHIMICA’s guidelines: detail equipment sources, biological material origins, and statistical methods (e.g., ANOVA with α=0.05) .

- Ethical Compliance : For field trials, comply with FAO/WHO residue limits (e.g., MRL of 0.05 mg kg<sup>−1</sup> in citrus) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.